Methyl 4-[4-oxo-7-phenylmethoxy-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-[4-oxo-7-phenylmethoxy-2-(trifluoromethyl)chromen-3-yl]oxybenzoate typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
Methyl 4-{[7-(benzyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Methyl 4-{[7-(benzyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-oxo-7-phenylmethoxy-2-(trifluoromethyl)chromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 4-{[7-(benzyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate can be compared with other similar compounds, such as:
- Methyl 4-((7-(acetyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate
These compounds share a similar chromen-4-one core but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
300573-97-1 |
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Molecular Formula |
C25H17F3O6 |
Molecular Weight |
470.4g/mol |
IUPAC Name |
methyl 4-[4-oxo-7-phenylmethoxy-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H17F3O6/c1-31-24(30)16-7-9-17(10-8-16)33-22-21(29)19-12-11-18(32-14-15-5-3-2-4-6-15)13-20(19)34-23(22)25(26,27)28/h2-13H,14H2,1H3 |
InChI Key |
CBKNNKZQJZWGLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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